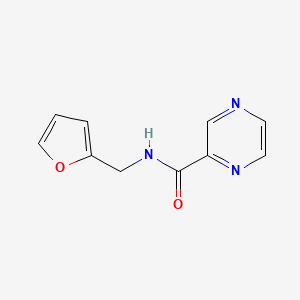

N-(furan-2-ylmethyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)pyrazine-2-carboxamide: is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring and a furan ring, both of which are known for their significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Microwave-Assisted Synthesis: One method involves the use of microwave radiation to synthesize ester and amide derivatives containing furan rings. This method uses 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials.

N-Heterocyclic Carbene Intermediates: Another method involves the preparation of pyrazine carboxamides using N-heterocyclic carbene intermediates. This method uses 2,3-pyrazinecarboxylic anhydride and an amine or aniline in the presence of N,N-diisopropylethylamine.

Industrial Production Methods: Industrial production methods for N-(furan-2-ylmethyl)pyrazine-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The furan ring in N-(furan-2-ylmethyl)pyrazine-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form hydrogenated derivatives, which may have different biological activities.

Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

- Oxidized derivatives of the furan ring.

- Hydrogenated derivatives of the pyrazine ring.

- Substituted pyrazine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(furan-2-ylmethyl)pyrazine-2-carboxamide exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against drug-resistant bacteria such as Acinetobacter baumannii, suggesting potential applications in treating infections caused by resistant strains .

Antiviral Properties

The compound's structural features may also position it as a candidate for antiviral applications. In particular, derivatives have been investigated for their ability to inhibit viral proteases, which are crucial for viral replication. This suggests that this compound could be explored further in the context of antiviral drug development .

Synthetic Methods

This compound can be synthesized through various methods, including microwave-assisted synthesis, which allows for mild reaction conditions and high yields. This method utilizes effective coupling reagents and optimizes reaction parameters such as time and solvent choice .

Metal Complex Formation

The compound has also been studied for its ability to form metal complexes, which can enhance its properties and broaden its applications in catalysis and materials science. These complexes may exhibit unique electronic properties that are beneficial in various industrial applications .

Polymer Chemistry

Due to its functional groups, this compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. Its presence can enhance thermal stability and chemical resistance in polymeric materials, making it valuable in the development of advanced materials.

Coatings and Adhesives

The compound's chemical structure may also lend itself to applications in coatings and adhesives, where enhanced adhesion properties are desired. Its incorporation into formulations could lead to improved performance characteristics in various environmental conditions.

Case Studies and Research Findings

Mecanismo De Acción

The exact mechanism of action of N-(furan-2-ylmethyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The furan and pyrazine rings are known to interact with various enzymes and receptors, leading to the modulation of biological activities such as antibacterial and anticancer effects .

Comparación Con Compuestos Similares

- N-(phenyl)pyrazine-2-carboxamide

- N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide

- N-(2-isopropylphenyl)pyrazine-2-carboxamide

Comparison:

- N-(furan-2-ylmethyl)pyrazine-2-carboxamide is unique due to the presence of both furan and pyrazine rings, which contribute to its diverse biological activities.

- Similar compounds such as N-(phenyl)pyrazine-2-carboxamide lack the furan ring, which may result in different biological properties and activities .

Actividad Biológica

N-(furan-2-ylmethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, synthesis pathways, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound contains both furan and pyrazine rings, which are known for their diverse biological activities. The presence of these heterocycles contributes to the compound's potential as a lead molecule in drug development. Its chemical formula is C10H9N3O2 .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In particular, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives of the compound have shown IC50 values ranging from 3.35 to 16.79 µM against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

The exact mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in bacterial growth and cancer cell proliferation. The dual functionality of the furan and pyrazine rings likely plays a crucial role in modulating these biological activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the structure can enhance its potency and selectivity:

- Substituent Variations : Altering substituents on the pyrazine ring can lead to different biological profiles.

- Ring Modifications : Changes to the furan ring may also impact activity, suggesting that both rings contribute synergistically to the compound's effects.

Case Studies

- Antibacterial Testing : A study evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria, confirming its broad-spectrum activity.

- Anticancer Research : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines through caspase activation pathways, highlighting their potential as anticancer agents.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(9-7-11-3-4-12-9)13-6-8-2-1-5-15-8/h1-5,7H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDSEZUHJRRXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.